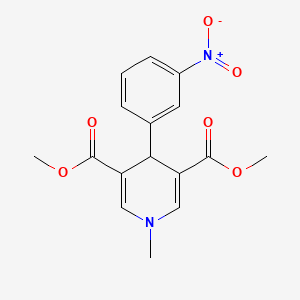
4-methylbenzyl (3,4-dimethylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "4-methylbenzyl (3,4-dimethylphenoxy)acetate" often involves complex organic reactions, including the formation of carbocation intermediates through acid-catalyzed hydrolysis or by employing nucleophiles to trap reactive intermediates. For example, Thibblin (1993) discusses the general base-catalyzed formation of the 4-methylbenzyl carbocation and its trapping by nucleophiles, highlighting the intricacies involved in synthesizing benzyl derivatives through solvolysis reactions (Thibblin, 1993).
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds often utilize spectroscopic techniques to elucidate their configuration. Studies have established structures through analysis, ultraviolet spectrum, infrared spectrum, nuclear magnetic resonance spectrum, and conversion into related compounds, as detailed by Fujii et al. (1971) in their work on the by-products of reactions involving dimethoxybenzyl chloride (Fujii, Ueno, & Mitsukuchi, 1971).
Chemical Reactions and Properties
The photochemical reactions of dimethoxybenzyl compounds, including the generation of methyl ether and ethylbenzene as products, have been explored to understand the photolysis mechanisms and the effects of various substituents on reaction pathways. Wong et al. (1996) provide insights into on-line monitoring of photolysis reactions by membrane introduction mass spectrometry, offering a method to study the chemical properties of similar compounds in real-time (Wong et al., 1996).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and glass-transition temperatures, of compounds incorporating dimethoxybenzylidenecyanoacetate groups have been evaluated to determine their suitability for applications in materials science. Lee and Park (2002) discuss the synthesis and properties of novel polyurethanes containing such groups, highlighting their thermal stability and potential for nonlinear optical applications (Lee & Park, 2002).
Chemical Properties Analysis
The reactivity of compounds bearing the 3,4-dimethoxybenzyl moiety with various reagents, including their potential for oxidation and their role as protecting groups in organic synthesis, has been a subject of study. Grunder-Klotz and Ehrhardt (1991) utilized the 3,4-dimethoxybenzyl group as a protecting group for 1,2-thiazetidine 1,1-dioxides, demonstrating its utility and reactivity in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Propiedades
IUPAC Name |
(4-methylphenyl)methyl 2-(3,4-dimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-13-4-7-16(8-5-13)11-21-18(19)12-20-17-9-6-14(2)15(3)10-17/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMHOVVIRJBKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)COC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylphenyl)methyl 2-(3,4-dimethylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5648038.png)
![N-(3,4-dichlorophenyl)-N'-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5648045.png)

![9-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5648060.png)
![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5648066.png)
![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5648070.png)
![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![(1S,4R)-2-[2-(phenylsulfonyl)ethyl]-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B5648082.png)

![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)
![1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)

